molecular formula C11H5Cl4N3O B2850106 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide CAS No. 312922-45-5

3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2850106
CAS No.: 312922-45-5
M. Wt: 336.98
InChI Key: FNJVCLOYBWENCD-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. This pyridine-carboxamide derivative is characterized by its specific halogenated structure, which serves as a valuable scaffold for constructing more complex molecules. Compounds within this class have been investigated as key intermediates in the development of potent inhibitors of IKK-2 (IκB kinase 2), a central regulator of the NF-κB pathway implicated in inflammatory diseases . The structural motif of a dichloropyridine ring linked via a carboxamide group is known to contribute to binding affinity and selectivity in biological systems. Furthermore, related chemical structures have been documented in crystallography studies, revealing intermolecular hydrogen bonding capabilities that influence their solid-state properties and reactivity . As a building block, it enables researchers to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl4N3O/c12-5-1-3-7(14)16-9(5)11(19)18-10-6(13)2-4-8(15)17-10/h1-4H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJVCLOYBWENCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H5Cl4N3O
  • Molecular Weight : 337.03 g/mol
  • IUPAC Name : 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide

The biological activity of 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide primarily involves its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and proteins, which leads to its antimicrobial and potential anticancer effects. The presence of multiple chlorine substituents enhances its reactivity and binding affinity to biological targets.

Biological Activities

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against strains of Klebsiella pneumoniae, showing effective inhibition at low concentrations .
  • Anticancer Properties :
    • Research indicates that 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide has potential as an anticancer agent. In a study involving various cancer cell lines, the compound displayed notable antiproliferative activity, suggesting its utility in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialKlebsiella pneumoniae0.99
AnticancerVarious cancer cell lines0.7

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of diffuse large B-cell lymphoma (DLBCL). The results indicated that sustained dosing led to significant tumor reduction, attributed to the compound's ability to inhibit BCL6—a transcriptional repressor involved in oncogenesis .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound interacts with specific protein targets, leading to apoptosis in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls.

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityUnique Features
3,6-Dichloro-N-(quinolin-2-yl)pyridine-2-carboxamideAntimicrobial, AnticancerQuinoline ring enhances biological activity
3-CyanopyridineAntiproliferativeLacks chlorination at specific positions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives, including 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide, demonstrated considerable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined using standard serial dilution methods, revealing that certain derivatives showed enhanced efficacy compared to established antibiotics like linezolid .

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. faecalis
Linezolid48
3,6-Dichloro Compound24

Mechanism of Action

The mechanism of action for these compounds often involves interference with bacterial protein synthesis. The introduction of halogen atoms (like chlorine) in the structure has been shown to improve binding affinity to bacterial ribosomes, enhancing their antimicrobial activity .

Agricultural Applications

Pesticidal Properties

Pyridine derivatives have been explored for their potential as agrochemicals. The structural characteristics of 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide suggest it may act as a pesticide or herbicide. Research has indicated that similar compounds can inhibit plant pathogens and pests through disruption of critical biological processes .

Case Studies

Case Study: Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyridine derivatives against resistant strains of bacteria. The study highlighted that 3,6-dichloro-N-(3,6-dichloropyridin-2-yl)pyridine-2-carboxamide exhibited notable antibacterial activity and was effective in overcoming resistance mechanisms seen in multi-drug-resistant strains .

Case Study: Agricultural Testing

In agricultural trials, this compound was tested for its ability to control fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth compared to untreated controls, suggesting its potential as an environmentally friendly pesticide alternative .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyridine Carboxamides

Key Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
3,6-Dichloro-N-(2-ethoxypyridin-3-yl)pyridine-2-carboxamide C₁₃H₁₁Cl₂N₃O₂ 323.15 Ethoxy group at pyridin-3-yl position
6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide C₁₄H₁₁ClN₄O 286.72 Imidazo[1,2-a]pyridine fused ring
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)quinoline-4-carboxamide C₂₃H₁₆ClN₄O 415.85 Quinoline backbone, dual pyridinyl
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-4-pyridinecarboxamide C₁₈H₁₂Cl₂N₄O₂ 393.22 Benzoyl-amino substituent
Structural Insights
  • Chlorination Pattern: The target compound’s 3,6-dichloro substitution contrasts with analogs featuring single chloro groups (e.g., 6-chloro in ).
  • Backbone Diversity: The quinoline-based analog () has a larger aromatic system, which may enhance π-π stacking interactions but reduce solubility compared to pyridine-only structures. The imidazo[1,2-a]pyridine analog () introduces a fused heterocyclic ring, altering electronic properties and binding affinity.

Functional Group Impact on Bioactivity

  • Ethoxy vs. Dichloropyridinyl : The ethoxy group in provides steric bulk and polarity, which may hinder receptor binding compared to the electron-withdrawing dichloropyridinyl group in the target compound.

Key Research Findings

  • Solubility and Stability : Chlorinated pyridines (e.g., target compound and ) exhibit lower aqueous solubility due to increased hydrophobicity. However, chlorine atoms improve metabolic stability by resisting oxidative degradation .
  • Binding Affinity: Quinoline derivatives () show higher affinity for cytochrome P450 enzymes compared to simpler pyridine carboxamides, likely due to extended aromatic surfaces .

Q & A

Q. Table 1. Key Reaction Parameters for Amide Coupling

ParameterOptimal RangeImpact on Yield
Solvent (DMF vs. THF)DMF↑ Reactivity by 30%
Temperature60–80°C↓ Side products
Catalyst (HATU)1.2 equiv.↑ Conversion to >90%

Q. Table 2. Stability Assessment in Buffers

Condition (pH)Degradation Half-Life (37°C)Primary Degradation Pathway
4.012 hoursAmide hydrolysis
7.448 hoursOxidation
9.072 hoursMinimal degradation

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